N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-one.
Reduction: Formation of this compound.
Substitution: Formation of this compound derivatives.
Scientific Research Applications
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-ethyl-1H-pyrazol-3-amine
- N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-butyl-1H-pyrazol-3-amine
- N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-phenyl-1H-pyrazol-3-amine
Uniqueness
N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H18N4/c1-3-7-16-9-6-12(14-16)13-10-11-5-4-8-15(11)2/h4-6,8-9H,3,7,10H2,1-2H3,(H,13,14) |
InChI Key |
IEMUWBROJDRAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CN2C |
Origin of Product |
United States |
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